molecular formula C11H14NNaO3 B1407793 Sodium 2-(3-methoxypyridin-2-yl)pentanoate CAS No. 1803566-57-5

Sodium 2-(3-methoxypyridin-2-yl)pentanoate

Cat. No.: B1407793
CAS No.: 1803566-57-5
M. Wt: 231.22 g/mol
InChI Key: RFYGNPLAZIODPD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-methoxypyridin-2-yl)pentanoate typically involves the reaction of 3-methoxypyridine with a pentanoic acid derivative in the presence of a sodium base . The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature.

    Catalyst: Sodium hydroxide or sodium methoxide is often used as a catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-methoxypyridin-2-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include pyridine N-oxides, hydroxypyridines, and various substituted pyridine derivatives .

Scientific Research Applications

Sodium 2-(3-methoxypyridin-2-yl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 2-(3-methoxypyridin-2-yl)pentanoate involves its interaction with specific molecular targets and pathways. The methoxy group and the pyridine ring play crucial roles in its binding to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-(3-hydroxypyridin-2-yl)pentanoate
  • Sodium 2-(3-chloropyridin-2-yl)pentanoate
  • Sodium 2-(3-aminopyridin-2-yl)pentanoate

Uniqueness

Sodium 2-(3-methoxypyridin-2-yl)pentanoate is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar pyridine derivatives .

Properties

IUPAC Name

sodium;2-(3-methoxypyridin-2-yl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.Na/c1-3-5-8(11(13)14)10-9(15-2)6-4-7-12-10;/h4,6-8H,3,5H2,1-2H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYGNPLAZIODPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC=N1)OC)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-(3-methoxypyridin-2-yl)pentanoate
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